1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
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Overview
Description
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile can be synthesized through several synthetic routes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-pyrrolidine-3-carbonitrile: Similar structure but lacks the methyl group.
1-Benzyl-2-methyl-5-oxo-2-pyrrolidinecarbonitrile: Contains an additional oxo group.
1-Benzyl-pyrrolidine-3-carboxylic acid: Carboxylic acid derivative instead of a nitrile group.
Uniqueness
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and its overall stability .
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGFETKZDQWILI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C#N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400328 |
Source
|
Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-24-6 |
Source
|
Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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